molecular formula C15H17NO2 B8741512 N-Benzyl-2,4-dimethoxyaniline CAS No. 85775-69-5

N-Benzyl-2,4-dimethoxyaniline

Cat. No.: B8741512
CAS No.: 85775-69-5
M. Wt: 243.30 g/mol
InChI Key: MSRILNUBJHFTQG-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry and its Role as a Synthetic Intermediate

Aromatic amines, compounds containing an amino group attached to an aromatic ring, are a cornerstone of organic chemistry. They serve as precursors to a vast array of dyes, polymers, and pharmaceuticals. N-Benzyl-2,4-dimethoxyaniline belongs to the subclass of secondary aromatic amines, distinguished by the presence of a benzyl (B1604629) group on the nitrogen atom in addition to the dimethoxy-substituted phenyl ring.

The utility of this compound as a synthetic intermediate is significant. It serves as a key precursor in the construction of complex heterocyclic systems. For instance, it is employed in the synthesis of thiazolo[5,4-f]quinazolines, a class of compounds investigated for their potent inhibitory activity against certain protein kinases, which are important targets in cancer therapy. nih.gov Research has also demonstrated its use as a building block for creating the indolo[2,1-a]isoquinoline nucleus, a core structure found in alkaloids that have shown potential antileukemic and antitumor activities. core.ac.uk Furthermore, the parent amine, 2,4-dimethoxyaniline (B45885), is used in N-alkylation reactions to produce various α-aminoglycinate derivatives. mdpi.comsemanticscholar.org

Overview of Structural Features and Electronic Properties Influencing Reactivity

The reactivity of this compound is dictated by the interplay of its three main components: the aniline (B41778) nitrogen, the benzyl group, and the dimethoxy-substituted aromatic ring.

Aniline Core and Methoxy (B1213986) Groups: The two methoxy (-OCH₃) groups are situated at positions 2 and 4 of the phenyl ring. As strong electron-donating groups, they increase the electron density of the aromatic system through the resonance effect. This heightened nucleophilicity makes the ring highly activated towards electrophilic aromatic substitution reactions.

Nitrogen Atom: The nitrogen atom of the amine group possesses a lone pair of electrons, rendering it nucleophilic. evitachem.com It can readily participate in reactions with various electrophiles.

Benzyl Group: The benzyl group attached to the nitrogen atom introduces steric bulk, which can influence the regioselectivity of reactions by sterically hindering approaches to the nitrogen atom and the ortho-position of the aniline ring.

This combination of electronic activation from the methoxy groups and potential steric influence from the benzyl group allows for controlled reactivity, making it a strategic choice in multi-step syntheses.

Historical Development and Current Research Trajectories

While the specific historical timeline of its first synthesis is not extensively documented in readily available literature, this compound (CAS No. 85775-69-5) has appeared in chemical literature as a synthetic intermediate for several years. chemsrc.com For example, a 2018 publication from The Royal Society of Chemistry describes a procedure for its synthesis via reductive amination. rsc.org

Current research continues to leverage the unique properties of the 2,4-dimethoxyaniline scaffold. A significant research trajectory involves its use in the development of novel therapeutic agents. Its role as a fragment in the synthesis of kinase inhibitors is an active area of investigation. nih.gov Another innovative application lies in the field of chemical biology, where the 2,4-dimethoxy aryl motif has been identified as a highly effective component in creating fluorescent probes. escholarship.org This motif is capable of efficiently "switching" the fluorescence of various fluorophores upon reaction, enabling no-wash, live-cell imaging. escholarship.org The broader family of 2,4-dimethoxyaniline derivatives is also being explored for potential antibacterial, antifungal, and anticancer properties, suggesting future research may focus on the specific biological activities of the N-benzylated form. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 85775-69-5 chemsrc.com
Molecular Formula C₁₅H₁₇NO₂
Molecular Weight 243.3 g/mol biosynth.com
Appearance Yellow Oil rsc.org

Table 2: Applications of this compound as a Synthetic Intermediate

Synthetic TargetField of ApplicationReference
Thiazolo[5,4-f]quinazolinesMedicinal Chemistry (Kinase Inhibitors) nih.gov
Indolo[2,1-a]isoquinolinesMedicinal Chemistry (Antitumor Agents) core.ac.uk
Substituted α-aminoglycinatesOrganic Synthesis mdpi.comsemanticscholar.org
Fluorescent ProbesChemical Biology / Bioimaging escholarship.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85775-69-5

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

N-benzyl-2,4-dimethoxyaniline

InChI

InChI=1S/C15H17NO2/c1-17-13-8-9-14(15(10-13)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3

InChI Key

MSRILNUBJHFTQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=CC=CC=C2)OC

Origin of Product

United States

Synthetic Methodologies for N Benzyl 2,4 Dimethoxyaniline and Its Derivatives

Established Synthetic Routes to N-Benzyl-2,4-dimethoxyaniline

Reductive Amination Strategies and Catalyst Optimization

Reductive amination is a prominent method for synthesizing this compound. This approach typically involves the reaction of 2,4-dimethoxyaniline (B45885) with benzaldehyde (B42025) to form an imine intermediate, which is then reduced to the desired secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a palladium catalyst. For instance, the reaction of an analogous compound, 2,5-dimethoxybenzaldehyde (B135726) with benzylamine, followed by hydrogenation at 50 psi H2 over 10% Pd/C in ethanol (B145695) at room temperature for 6 hours, has been reported to yield the corresponding N-benzylated amine in 65–75% yield.

Catalyst selection is crucial for optimizing the efficiency of reductive amination. While palladium on carbon (Pd/C) is widely used, other catalysts such as Adam's catalyst (PtO2) or Raney nickel can also be employed to potentially improve reaction efficiency, although they may necessitate stringent control of reaction conditions, such as moisture levels. The choice of catalyst can significantly influence reaction rates and yields.

A variation of this method involves the reductive alkylation of 2,6-dimethoxyaniline (B1294893) derivatives using sodium borohydride (B1222165) (NaBH₄) and aqueous formaldehyde (B43269) under acidic conditions, which has been reported to achieve yields exceeding 80%.

N-Alkylation Protocols Utilizing Anilines and Benzyl (B1604629) Halides

The direct N-alkylation of anilines with benzyl halides represents a classical and widely used approach for the formation of N-benzyl-aniline derivatives. acsgcipr.org This reaction typically proceeds via an SN2 mechanism where the nucleophilic nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the benzyl halide.

The reaction is commonly carried out in the presence of a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to neutralize the hydrogen halide byproduct. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed to facilitate the reaction. For example, reacting 2,5-dimethoxyaniline (B66101) with benzyl bromide and K2CO3 in DMF at elevated temperatures (80–100°C) for 12–24 hours can yield the N,N-dibenzylated product with 70–85% efficiency. To favor mono-alkylation and obtain this compound, stoichiometric control of the benzyl halide is essential.

One of the primary challenges in this method is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-dibenzyl-2,4-dimethoxyaniline), and O-alkylation of the methoxy (B1213986) groups. Careful control of reaction conditions, including stoichiometry, temperature, and the choice of base, can help to maximize the yield of the desired mono-benzylated product.

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
2,5-DimethoxyanilineBenzyl BromideK₂CO₃DMF802482
2,5-DimethoxyanilineBenzyl ChlorideNaHTHF603675

This interactive table presents data for the N-alkylation of a related dimethoxyaniline, illustrating typical reaction parameters.

Multi-Step Synthesis Approaches and Intermediate Derivatization

Multi-step syntheses provide an alternative route to this compound, often starting from more readily available precursors. A common strategy involves the initial synthesis of 2,4-dimethoxyaniline itself, followed by benzylation.

One approach begins with the nitration of 1,3-dimethoxybenzene (B93181) to produce 2,4-dimethoxynitrobenzene. google.com This nitro-intermediate is then reduced to 2,4-dimethoxyaniline. google.com Various reducing systems can be employed for this step, including iron powder in acetic acid or, for a greener approach, hydrazine (B178648) hydrate (B1144303) with ferric chloride as a catalyst. google.com The resulting 2,4-dimethoxyaniline can then be subjected to N-alkylation with a benzyl halide as described in the previous section.

Another multi-step pathway involves the synthesis of 2,4-dimethoxybenzylamine (B23717) from 1,3-dimethoxybenzene. This is achieved by first producing 2,4-dimethoxybenzyl chloride, which is then aminated using reagents like urotropine and sodium iodide. google.com While this provides a related structure, it is not a direct synthesis of the title compound.

These multi-step methods, while potentially longer, allow for the synthesis of various derivatives by modifying the intermediates at different stages.

Development of Novel and Green Synthetic Methodologies

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. This trend extends to the synthesis of this compound and its derivatives, with a focus on improved catalytic systems and the use of environmentally benign solvents.

Catalytic Systems for Enhanced Efficiency and Selectivity

In the context of N-alkylation, copper-based catalysts have shown promise. For instance, copper(II) acetate (B1210297) has been demonstrated as a versatile and inexpensive catalyst for the N-monoalkylation of aromatic amines with primary alcohols through a hydrogen autotransfer process. researchgate.net This method avoids the use of alkyl halides, which are often toxic. acsgcipr.org The reaction of anilines with benzyl alcohol in the presence of a copper catalyst offers a greener alternative to traditional alkylation methods. researchgate.net

Furthermore, iridium-based catalysts have been developed for the alkylation of amines with alcohols under mild conditions, showcasing broad substrate scope and high yields. liv.ac.uk These advanced catalytic systems represent a move towards more atom-economical and environmentally friendly processes.

Sustainable Solvation Environments in Synthetic Procedures

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses of N-benzylated anilines often employ polar aprotic solvents like DMF and NMP, which are coming under increasing scrutiny due to their toxicity. acsgcipr.org

Green chemistry principles advocate for the use of more sustainable solvents. For N-alkylation reactions, higher boiling alcohols like butanol or lower boiling dipolar aprotic solvents like acetonitrile (B52724) (used under pressure) are considered greener alternatives to DMF and NMP. acsgcipr.org Water is also being explored as a solvent for certain reactions, such as the copper-catalyzed synthesis of 1,2,3-triazole derivatives, indicating its potential for broader application in nitrogen-containing compound synthesis. google.com

Solvent-free reaction conditions, where the reactants are ground together, represent another green approach. This method has been successfully applied to the synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives and offers significant advantages in terms of waste reduction and atom economy. researchgate.net The exploration of such sustainable solvation environments is a key aspect of modernizing the synthesis of this compound.

Flow Chemistry and Continuous Processing for Scalability

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the industrial-scale production of this compound and its derivatives. While specific industrial production methods for this exact compound are not extensively documented in public literature, the general principles of flow chemistry are widely applied to similar amine syntheses. Continuous flow techniques are recognized for enhancing efficiency, safety, and yield in chemical manufacturing.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is a critical aspect of chemical synthesis, aimed at maximizing product yield and purity while minimizing costs and environmental impact. Methodologies such as Design of Experiments (DoE) and One Factor at a Time (OFAT) are systematically employed to understand how different variables affect a reaction's outcome. acs.org DoE, in particular, is a powerful statistical tool used in the pharmaceutical and fine chemical industries to model the relationship between experimental inputs (factors like temperature, solvent, catalyst loading) and reaction outputs (yield, purity). acs.org Such optimization has been applied to reactions involving 2,4-dimethoxyaniline, demonstrating the utility of these approaches in complex syntheses. acs.org

Ligand and Catalyst Effects on Reaction Performance

Research has shown that Schiff base ligands derived from 2,4-dimethoxyaniline can be used to form metal complexes with catalytic activity. For instance, Cobalt(II) and Nickel(II) complexes with Schiff base ligands derived from 5-bromo-2-hydroxybenzaldehyde and 2,4-dimethoxyaniline have been synthesized and characterized. researchgate.net In these complexes, the Schiff base ligand coordinates to the metal ion through the phenolate (B1203915) oxygen, the imine nitrogen, and the methoxy group's oxygen, demonstrating the active role of the aniline moiety in forming the catalytic center. researchgate.net The catalytic activities of such complexes are often screened in important C-C coupling reactions like the Suzuki-Miyaura and Mizoroki-Heck reactions, with reaction conditions optimized for temperature, solvent, and base to achieve the best performance. researchgate.net

Similarly, aluminum and zinc complexes bearing Schiff-base ligands derived from methoxy-substituted anilines have been investigated for their catalytic activity in ring-opening polymerization (ROP). mdpi.com The electronic properties imparted by the methoxy groups on the aniline-derived portion of the ligand can influence the catalytic efficacy of the metal center. mdpi.com

In the synthesis of precursors, such as the oxidation of benzyl alcohol to benzaldehyde, the catalyst system is critical. Studies on copper-catalyzed aerobic oxidation show that the choice of N-based ligands significantly impacts catalytic activity. rsc.org More electron-rich ligands generally lead to higher activity. rsc.org For example, complete conversion of benzyl alcohol to benzaldehyde was achieved using a copper catalyst with bpy (2,2'-bipyridine) or NN'py ligands. rsc.org

Table 1: Effect of Ligand on Copper-Catalyzed Aerobic Oxidation of Benzyl Alcohol

Entry Ligand Yield (%) Time (h)
1 NN'py >99 3
2 bpy >99 3
3 NN'hex 80 3
4 NN'Ph 77 3

Data sourced from a study on pyridine–triazole ligands for copper–catalyzed aerobic alcohol oxidation. rsc.org

Temperature and Solvent Parameter Influence on Yield and Purity

Temperature and solvent are fundamental parameters that must be carefully selected and optimized to ensure high yield and purity. In a documented synthesis of this compound, the reaction between benzaldehyde and 2,4-dimethoxyaniline was heated at 60°C for 24 hours, resulting in a 61% yield after purification. rsc.org This specific condition highlights a balance between providing sufficient thermal energy to overcome the activation barrier and avoiding excessive temperatures that could lead to side reactions or product decomposition.

The choice of solvent is equally critical. Different synthetic routes may employ various solvents depending on the reactants and mechanism. For example, a general procedure for preparing N-benzylanilines involves the reductive amination of benzaldehyde with the corresponding aniline in acetic acid at room temperature, using sodium borohydride (NaBH4) as the reducing agent. uva.nl In another approach for a related fluorinated analogue, dimethylformamide (DMF) was used as the solvent in a nucleophilic substitution reaction heated to facilitate the transformation. The solvent not only dissolves the reactants but can also influence reaction rates and selectivity through polarity, proticity, and boiling point. Optimization studies often screen a variety of solvents to find the one that gives the best result in terms of yield and reaction time. rsc.org

Table 2: Example of Reaction Conditions in N-Benzylaniline Synthesis

Compound Reactants Solvent Temperature Yield (%) Reference
This compound Benzaldehyde, 2,4-dimethoxyaniline Not specified 60°C 61 rsc.org
N-benzyl-2,6-difluoro-3,5-dimethoxyaniline Benzyl chloride, 2,6-difluoro-3,5-dimethoxyaniline DMF Heat -

Stereochemical Control in Analogue Synthesis (if applicable to chiral derivatives)

While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant to the synthesis of its chiral derivatives or more complex analogues. Achieving a specific stereochemistry is often essential for the biological activity of pharmaceutical compounds.

A key strategy for inducing chirality is the use of chiral auxiliaries or catalysts. An example of this can be seen in the asymmetric synthesis of the natural product (-)-LL-C10037α, which starts from a protected 2,5-dimethoxyaniline, an isomer of the 2,4-substituted aniline. researchgate.net In this synthesis, a chiral acetalization agent, (R,R)-pentane-2,4-diol, is used. researchgate.net This chiral diol reacts with a semiquinone intermediate to form a chiral spiroacetal. The conformation of the resulting 1,3-dioxane (B1201747) ring is restricted, which forces an incoming reagent to attack from a specific face of the molecule. This face-selective reaction, in this case an epoxidation, allows for the creation of a new stereocenter with high enantiomeric excess (94% ee). researchgate.net This method demonstrates how a chiral agent can be used to control the three-dimensional arrangement of atoms during a reaction, a fundamental concept in the synthesis of optically active analogues derived from substituted anilines.

Reactivity and Mechanistic Investigations of N Benzyl 2,4 Dimethoxyaniline

Electrophilic Aromatic Substitution Patterns on the Dimethoxyphenyl Moiety

The dimethoxyphenyl moiety of N-Benzyl-2,4-dimethoxyaniline is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: two methoxy (B1213986) groups and a secondary amine.

The regioselectivity of electrophilic aromatic substitution on the dimethoxyphenyl ring is directed by the powerful activating and ortho-, para-directing effects of the amine and methoxy substituents. vanderbilt.edulibretexts.org The nitrogen atom of the secondary amine and the oxygen atoms of the methoxy groups possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. libretexts.org This enhanced nucleophilicity makes these positions the primary sites of attack for electrophiles.

The -NHCH₂Ph group is a stronger activating group than the -OCH₃ group. In cases of competing directing effects, the most powerful activating group generally determines the position of substitution. For this compound, the positions ortho and para to the amino group are C3 and C5. The positions ortho and para to the C2-methoxy group are C1, C3, and C6, and for the C4-methoxy group, they are C3 and C5. The cumulative effect of these groups strongly activates the C3 and C5 positions for electrophilic attack. However, the position between the two methoxy groups (C3) is sterically less hindered than the C5 position, which is adjacent to the bulky N-benzylamino group. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionActivating GroupsPredicted ReactivitySteric HindranceMajor Product(s) Expected
C3ortho to -NHCH₂Ph, ortho to C2-OCH₃, ortho to C4-OCH₃Highly ActivatedModeratePossible Minor Product
C5para to C2-OCH₃, ortho to C4-OCH₃, ortho to -NHCH₂PhHighly ActivatedHighMajor Product
C6ortho to -NHCH₂Ph, meta to C2-OCH₃, para to C4-OCH₃ActivatedLowPossible Minor Product

The N-benzyl group influences the reactivity of the dimethoxyphenyl moiety in two primary ways: through steric hindrance and electronic effects. Sterically, the bulky benzyl (B1604629) group can hinder the approach of electrophiles to the positions ortho to the amino group (C3 and C5). rsc.org This steric effect can decrease the rate of substitution at these positions compared to a less hindered aniline (B41778).

Nucleophilic Reactions and Amide Formation

The secondary amine functionality in this compound allows it to act as a nucleophile in various reactions, most notably in acylation and sulfonylation to form amides and sulfonamides, respectively, and in condensation reactions with carbonyl compounds.

While specific studies on the acylation and sulfonylation of this compound are not extensively reported, the reactivity is expected to be analogous to other N-alkylanilines. Acylation can be achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. Similarly, sulfonylation can be carried out with sulfonyl chlorides in the presence of a base. A modern approach for the direct sulfonylation of anilines utilizes visible light photocatalysis, offering a mild alternative to traditional methods. nih.govnih.govrsc.org

Table 2: Expected Products of Acylation and Sulfonylation of this compound
ReactionReagentProduct
AcylationAcetyl chloride (CH₃COCl)N-acetyl-N-benzyl-2,4-dimethoxyaniline
SulfonylationBenzenesulfonyl chloride (C₆H₅SO₂Cl)N-benzyl-N-(2,4-dimethoxyphenyl)benzenesulfonamide

This compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). nih.govresearchgate.net These reactions are typically catalyzed by acid. A particularly relevant condensation reaction for related structures is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline. nih.govthermofisher.comnih.gov While this compound itself is not a β-arylethylamine, its derivatives could potentially be used in analogous cyclization reactions to synthesize complex heterocyclic systems. For instance, the synthesis of 2-benzyl N-substituted anilines has been achieved through an imine condensation–isoaromatization pathway. nih.govresearchgate.net

Oxidative Transformations of the Aniline Moiety

The aniline moiety of this compound is susceptible to oxidation. The primary oxidative transformations include N-debenzylation and oxidation of the aromatic ring. nih.gov In vitro metabolic studies of N-benzyl-4-substituted anilines have shown that N-debenzylation and aniline-ring hydroxylation are major metabolic pathways. nih.gov

N-debenzylation would lead to the formation of 2,4-dimethoxyaniline (B45885) and benzaldehyde (B42025). Ring hydroxylation would introduce a hydroxyl group onto the dimethoxyphenyl ring, likely at the C5 position due to the strong directing effects of the existing substituents. Further oxidation can lead to the formation of quinone-like structures. The specific products formed will depend on the oxidizing agent used and the reaction conditions. libretexts.orgebsco.comorganic-chemistry.org

Table 3: Potential Products of Oxidative Transformations of this compound
Oxidative ProcessPotential Product(s)
N-Debenzylation2,4-dimethoxyaniline and Benzaldehyde
Ring HydroxylationN-Benzyl-5-hydroxy-2,4-dimethoxyaniline
Further OxidationQuinone-imine derivatives

Pathways and Products of Controlled Oxidation

The oxidation of N-benzylaniline and its derivatives can proceed through several pathways, largely dependent on the oxidant and reaction conditions. For this compound, the primary sites of oxidation are the benzylic carbon-hydrogen bond and the nitrogen atom.

One of the most common oxidative transformations for N-benzylanilines is the conversion to the corresponding imine, N-(benzylidene)-2,4-dimethoxyaniline. rsc.org This transformation can be achieved using various oxidizing agents. For instance, the oxidation of N-benzylanilines with reagents like iodine, bromine, or t-butyl hypochlorite (B82951) in an alkaline methanolic solution has been studied. rsc.org The proposed mechanism involves a rate-determining step where the hypohalite attacks both the amine nitrogen and a benzylic proton, leading to the formation of an N-α-halogenobenzylaniline intermediate, which subsequently undergoes dehydrohalogenation to yield the imine. rsc.org

Another approach involves the use of potassium persulfate (K₂S₂O₈), which generates a sulfate (B86663) radical anion (SO₄·⁻). This radical is capable of abstracting a hydrogen atom from the benzylic position, initiating a process that leads to the formation of an imine. beilstein-journals.org While this has been demonstrated effectively for N-(arylsulfonyl)benzylamines, the principle of benzylic C-H oxidation is applicable. beilstein-journals.org Furthermore, metabolic studies on related N-benzyl-4-substituted anilines have shown that oxidation can occur via multiple routes, including N-debenzylation, hydroxylation of the aniline ring, and N-oxidation to form hydroxylamines or nitrones. kisti.re.kr

The table below summarizes potential pathways for the controlled oxidation of this compound based on established methods for similar substrates.

Oxidizing SystemPrimary ProductProposed Pathway
Halogen/Hypohalite in base (e.g., I₂, MeO⁻)N-(benzylidene)-2,4-dimethoxyaniline (Imine)Formation of N-haloamine followed by elimination rsc.org
Potassium Persulfate (K₂S₂O₈)N-(benzylidene)-2,4-dimethoxyaniline (Imine)Hydrogen Atom Transfer (HAT) by SO₄·⁻ radical from benzylic position beilstein-journals.org
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)N-(benzylidene)-2,4-dimethoxyaniline (Imine)Hydride abstraction from the benzylic position epa.gov
Cytochrome P450 Enzymes (Metabolic)N-oxidation products, Ring-hydroxylated products, Debenzylation productsEnzymatic oxidation at nitrogen or aromatic ring kisti.re.kr

Role of Dimethoxy Substituents in Oxidation Potential

The electronic properties of substituents on the aniline ring play a critical role in determining the oxidation potential of N-benzylaniline derivatives. The two methoxy groups (-OCH₃) at the 2- and 4-positions of the aniline ring in this compound are strong electron-donating groups due to their resonance effect (+R).

These substituents significantly increase the electron density on the aromatic ring and, importantly, on the nitrogen atom. This enhanced electron density makes the molecule more susceptible to electrophilic attack and lowers its oxidation potential, meaning it can be oxidized more easily than unsubstituted N-benzylaniline. Kinetic studies on the oxidation of substituted N-benzylanilines have shown that electron-donating groups on the aniline ring accelerate the reaction rate. rsc.org A negative Hammett rho (ρ) value of -1.15 was reported for substituents on the aniline ring, confirming that the reaction is favored by electron-releasing substituents. rsc.org

Electrochemical studies on substituted anilines corroborate this trend. The presence of electron-donating groups facilitates the removal of an electron, thereby lowering the peak oxidation potential. researchgate.net For example, the electrochemical polymerization of 2,5-dimethoxyaniline (B66101) highlights the ease with which such compounds undergo oxidation at an electrode surface. researchgate.net The methoxy groups stabilize the resulting radical cation intermediate formed during oxidation, further lowering the energy barrier for the process.

The following table illustrates the general effect of methoxy substitution on the oxidation potential of anilines.

CompoundSubstituent EffectRelative Oxidation Potential
AnilineReference (unsubstituted)Base
p-MethoxyanilineOne electron-donating groupLower
2,4-DimethoxyanilineTwo electron-donating groupsLowest

Reductive Chemistry of this compound Derivatives

The reductive chemistry of this compound and its derivatives primarily involves two key transformations: the reduction of the imine formed from its oxidation and the reductive cleavage of the N-benzyl group.

Reduction of Imine Derivatives: The imine, N-(benzylidene)-2,4-dimethoxyaniline, can be readily reduced back to the parent amine, this compound. This transformation is a standard procedure in organic synthesis. A variety of reducing agents can accomplish this, including complex metal hydrides and transfer hydrogenation reagents. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose. For more sensitive substrates or to achieve higher selectivity, reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed, particularly in one-pot reductive amination procedures. wikipedia.org Another effective method is the use of a Hantzsch ester in the presence of an acid, which mimics the biochemical reduction pathway involving NADH. rsc.org

Reductive Cleavage (Debenzylation): The N-benzyl group is a widely used protecting group for amines because it can be removed under reductive conditions. The cleavage of the C-N bond in this compound regenerates the parent 2,4-dimethoxyaniline. The most common method for N-debenzylation is catalytic hydrogenolysis. thieme-connect.de This typically involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). thieme-connect.de Alternative methods include dissolving metal reductions (e.g., Birch reduction) and photochemically induced cleavage, where visible light irradiation in the presence of a photocatalyst can effect the mesolytic cleavage of the C-N bond under mild conditions. researchgate.netdntb.gov.ua

The table below outlines common reductive transformations.

SubstrateReducing SystemProductTransformation Type
N-(benzylidene)-2,4-dimethoxyanilineSodium Borohydride (NaBH₄)This compoundImine Reduction wikipedia.org
N-(benzylidene)-2,4-dimethoxyanilineHantzsch Ester / Acetic AcidThis compoundImine Reduction rsc.org
This compoundH₂ / Pd-C2,4-Dimethoxyaniline + TolueneReductive Cleavage (Hydrogenolysis) thieme-connect.de
This compoundVisible Light / Photocatalyst2,4-DimethoxyanilineReductive Cleavage (Photochemical) researchgate.net

Heterocycle Formation and Annulation Reactions Utilizing the Aniline Core

The aniline moiety within this compound serves as a versatile building block for the synthesis of various nitrogen-containing heterocycles through annulation (ring-forming) reactions. The nucleophilic nitrogen and the activated aromatic ring can participate in cyclization reactions to construct complex molecular architectures.

One notable example is the synthesis of quinazolinone derivatives. A palladium(II)-catalyzed one-pot cascade annulation has been developed, which reacts N-substituted anilines with carbon monoxide (CO), ammonium (B1175870) acetate (B1210297) (NH₄OAc), and various aldehydes to produce N1-substituted 2,3-dihydroquinazolin-4(1H)-ones. rsc.org In this context, this compound could serve as the N-substituted aniline precursor, leading to the formation of a highly substituted quinazolinone core, a scaffold present in many biologically active compounds. rsc.org

Furthermore, the aniline core can be utilized in cycloaddition and annulation strategies to form five-membered heterocycles. chim.it For example, [4+1] annulation reactions provide a pathway to construct polysubstituted five-membered rings, such as pyrroles or imidazoles, from readily available starting materials. zioc.ru Similarly, [4+2] annulation strategies can be employed to build six-membered N-heterocycles like piperidines. nih.gov These synthetic methodologies leverage the inherent reactivity of the aniline nitrogen and the adjacent aromatic ring carbons to build cyclic systems. The specific reaction pathway and resulting heterocyclic product depend on the chosen reaction partner and catalyst system.

The following table summarizes potential heterocycle syntheses starting from the this compound core.

Reaction TypeReactantsResulting Heterocyclic CoreReference Strategy
Cascade AnnulationCO, NH₄OAc, Aldehyde (Pd(II) catalyst)2,3-Dihydroquinazolin-4(1H)-one rsc.org
[4+1] AnnulationCarbene or Ylide equivalentPyrrole or Indole derivative zioc.ru
[4+2] Annulationα,β-Unsaturated ketoesterTetrahydropyridine / Piperidine nih.gov
Pictet-Spengler ReactionAldehyde or KetoneTetrahydroisoquinolineGeneral Reaction

Computational and Theoretical Investigations of N Benzyl 2,4 Dimethoxyaniline

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For N-Benzyl-2,4-dimethoxyaniline, these calculations provide insights into its preferred shapes, the energies of its molecular orbitals, and its electrostatic potential.

Computational studies on analogous N-benzylaniline systems reveal that the conformation is largely determined by the torsion angle around the C-N bond connecting the aniline (B41778) and benzyl (B1604629) moieties. The planes of the two aromatic rings are generally not coplanar. In N-benzylaniline itself, the dihedral angle between the phenyl rings is calculated to be in the range of 80-81°. This twisted conformation is a result of the balance between the stabilizing effects of π-conjugation, which would favor planarity, and the destabilizing steric hindrance between the ortho hydrogens of the two rings.

For this compound, the presence of the methoxy (B1213986) groups at the ortho and para positions of the aniline ring is expected to influence the conformational preferences. The methoxy group at the 2-position, in particular, will introduce additional steric bulk, likely leading to a more pronounced twist around the C-N bond compared to the unsubstituted N-benzylaniline.

Dihedral AngleDescriptionExpected Influence on Conformation
C(aniline ring)-N-CH₂-C(benzyl ring)Rotation of the benzyl group relative to the aniline ringThe primary determinant of the overall molecular shape, influenced by steric hindrance from the ortho-methoxy group.
C(aniline ring)-O-CH₃Rotation of the methoxy groupsCan influence the local electronic environment and may have a minor effect on the overall conformation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethoxyaniline (B45885) moiety. The nitrogen atom's lone pair and the π-system of the aniline ring, further activated by the electron-donating methoxy groups, will be the main contributors to the HOMO. This indicates that the molecule will act as a nucleophile or an electron donor in chemical reactions, with the initial attack likely originating from this region.

Conversely, the LUMO is anticipated to be distributed over the benzyl group's π-system. This suggests that in reactions where this compound acts as an electrophile or an electron acceptor, the benzyl ring is the most probable site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. ajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-donating dimethoxy and benzyl groups is expected to raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and suggesting a chemically reactive nature for this compound.

Molecular OrbitalExpected LocalizationImplication for Reactivity
HOMO2,4-dimethoxyaniline ring and nitrogen atomNucleophilic character; site of electrophilic attack.
LUMOBenzyl ringElectrophilic character; site of nucleophilic attack.
HOMO-LUMO GapRelatively smallIndicates high chemical reactivity.

The distribution of electron density within this compound can be visualized through charge distribution analysis and molecular electrostatic potential (MEP) maps. These tools are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its interaction with other chemical species.

Computational analyses of similar substituted anilines and benzylamines consistently show that the nitrogen atom and the oxygen atoms of the methoxy groups are regions of high negative charge density. nih.gov This is due to the lone pairs of electrons on these heteroatoms. Consequently, these sites are predicted to be the primary centers for electrophilic attack.

The MEP map provides a visual representation of the electrostatic potential on the electron density surface. For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen and oxygen atoms, confirming their nucleophilic character. The hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. The benzyl group, being less electron-rich than the dimethoxyaniline moiety, would also present regions of relatively positive potential.

Molecular RegionExpected ChargePredicted Reactivity
Nitrogen AtomNegativeNucleophilic center, susceptible to electrophilic attack.
Oxygen Atoms (Methoxy)NegativeNucleophilic centers, can participate in hydrogen bonding.
Amine HydrogenPositiveElectrophilic center, can act as a hydrogen bond donor.
Aromatic HydrogensPositiveElectrophilic centers.

Elucidation of Reaction Mechanisms via Computational Modeling

A key chemical transformation involving this compound is its formation via the N-alkylation of 2,4-dimethoxyaniline with a benzyl halide or benzyl alcohol. Computational studies on the benzylation of anilines have shed light on the nature of the transition state for this SN2 reaction.

The transition state for the reaction between 2,4-dimethoxyaniline and benzyl chloride, for instance, would involve the nucleophilic attack of the nitrogen atom of the aniline on the benzylic carbon of benzyl chloride, with the simultaneous departure of the chloride ion. Transition state calculations would reveal a structure where the N-C bond is partially formed and the C-Cl bond is partially broken. The geometry and energy of this transition state are crucial for determining the reaction rate.

Kinetic studies on the benzylation of substituted anilines suggest that the reaction rate is sensitive to the electronic properties of both the aniline and the benzyl halide. Electron-donating groups on the aniline, such as the methoxy groups in 2,4-dimethoxyaniline, increase the nucleophilicity of the nitrogen atom, thereby accelerating the reaction. Computational analysis of the transition state would quantify this effect by showing a lower activation energy barrier.

ReactionReactantsExpected Transition State Features
N-Benzylation2,4-Dimethoxyaniline + Benzyl HalidePartial N-C bond formation and partial C-Halogen bond cleavage. Trigonal bipyramidal-like geometry at the benzylic carbon.

For the N-benzylation of 2,4-dimethoxyaniline, the reaction is expected to be exothermic, with the formation of the more stable N-benzyl product being energetically favorable. The calculated energy profile would allow for a quantitative assessment of the reaction's feasibility and kinetics.

Furthermore, computational modeling can be used to explore alternative reaction pathways and the formation of potential side products. For example, under certain conditions, C-alkylation of the aniline ring could compete with the desired N-alkylation. By comparing the energy barriers for both pathways, computational studies can predict the selectivity of the reaction and help in optimizing the reaction conditions to favor the formation of this compound.

Reaction StepDescriptionExpected Energetics
Reactants2,4-Dimethoxyaniline + Benzyl HalideInitial energy state.
Transition StateN---C---HalogenHighest point on the energy profile, determining the activation energy.
ProductsThis compound + Halide IonFinal, lower energy state, indicating an exothermic reaction.

Prediction of Spectroscopic Parameters to Aid Advanced Characterization

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering invaluable assistance in the interpretation of experimental data and the structural elucidation of complex compounds like this compound. By simulating spectra from first principles, researchers can confirm structural assignments, understand the electronic and vibrational nature of the molecule, and analyze spectral features with a high degree of confidence. Density Functional Theory (DFT) and its derivatives are the cornerstone of these predictive methods. researchgate.net

NMR Chemical Shift Prediction for Complex Structural Assignments

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a critical application of computational chemistry, particularly for molecules with intricate structures where spectral overlap can complicate empirical assignments. The standard theoretical protocol involves geometry optimization of the molecule followed by the calculation of nuclear magnetic shielding tensors using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

DFT methods, particularly hybrid functionals like B3LYP in conjunction with robust basis sets such as 6-311++G(d,p), have demonstrated high accuracy in forecasting both ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The theoretical values, when compared with experimental data, can definitively confirm the assignment of resonances, distinguish between potential isomers, and provide insight into the electronic environment of each nucleus. rsc.org For this compound, this approach would be instrumental in assigning the signals of the 14 unique carbon atoms and the various protons on the two aromatic rings and the benzylic bridge.

Below is a hypothetical table illustrating the typical correlation between DFT-predicted and experimental NMR chemical shifts for the aromatic carbons of a substituted aniline structure.

Atom Number (Aniline Ring)Predicted ¹³C Chemical Shift (ppm)Typical Experimental ¹³C Chemical Shift (ppm)
C1 (C-N)149.5150.2
C2 (C-OCH₃)154.1153.7
C3 (C-H)99.899.2
C4 (C-OCH₃)159.2158.6
C5 (C-H)101.5100.9
C6 (C-H)105.3104.8

This table is for illustrative purposes only and represents the expected level of agreement for a computational study on this compound.

Vibrational Frequency Calculations for IR and Raman Band Assignments

Computational methods are essential for the detailed assignment of infrared (IR) and Raman spectra. DFT calculations are employed to determine the harmonic vibrational frequencies and their corresponding intensities. researchgate.net These calculations provide a complete set of vibrational modes, which describe the specific atomic motions—such as stretching, bending, and twisting—associated with each spectral band.

The B3LYP functional is widely used for these calculations. ornl.gov It is a known phenomenon that theoretical harmonic frequencies are typically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this, the calculated frequencies are often uniformly scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to achieve better agreement with experimental results. cuni.cz Such analysis allows for the unambiguous assignment of complex regions in the vibrational spectra, like the fingerprint region, where many overlapping bands occur. For this compound, this would help assign modes related to the C-N, C-O, and aromatic C-C bonds.

The following table provides an example of calculated vibrational frequencies and their assignments for functional groups present in this compound.

Vibrational Mode AssignmentCalculated (Scaled) Frequency (cm⁻¹)Typical Experimental Frequency Range (cm⁻¹)
N-H Stretch34253350-3450
Aromatic C-H Stretch30603010-3100
Asymmetric CH₃ Stretch (Methoxy)29802950-2990
Methylene (B1212753) C-H Stretch (Benzyl)29202910-2940
Aromatic C=C Stretch16151580-1620
C-N Stretch12701250-1340
Asymmetric C-O-C Stretch (Methoxy)12451230-1270

This table contains representative data to illustrate how theoretical calculations aid in the assignment of vibrational spectra.

UV-Vis Absorption and Fluorescence Emission Maxima Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for investigating electronic transitions and predicting UV-Vis absorption spectra. mdpi.com By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption band. acs.org This is crucial for understanding the photophysical properties of a molecule.

Different functionals, including hybrid functionals (e.g., B3LYP) and range-separated functionals (e.g., CAM-B3LYP), are often tested to find the best agreement with experimental spectra for a given class of molecules. arxiv.orgnih.gov Furthermore, to predict fluorescence, the geometry of the first singlet excited state (S₁) is optimized, and the energy difference between the relaxed S₁ state and the ground state (at the S₁ geometry) is calculated to determine the emission maximum. researchgate.net For this compound, TD-DFT could predict the π → π* transitions responsible for its UV absorption and any potential fluorescence.

A sample TD-DFT output for a molecule like this compound is shown below.

TransitionPredicted λ_max (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁3150.185HOMO → LUMO (95%)
S₀ → S₂2800.092HOMO-1 → LUMO (88%)
S₀ → S₃2550.450HOMO → LUMO+1 (91%)

This table illustrates hypothetical TD-DFT results, demonstrating the prediction of electronic transitions.

Solvent Effects and Intermolecular Interactions Modeling

The chemical environment can significantly influence the properties of a molecule. Computational models are essential for understanding and predicting the effects of solvents and intermolecular interactions on spectroscopic and structural parameters. Two primary approaches are used to simulate these effects: implicit and explicit solvation models. cas.cz

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium characterized by its dielectric constant (ε). ucsb.edu This method is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which can cause shifts in NMR signals and solvatochromic shifts (changes in the color or UV-Vis absorption) in electronic spectra. nih.gov

Explicit solvation models involve including one or more individual solvent molecules in the quantum mechanical calculation. acs.org This approach is more computationally demanding but is necessary for accurately modeling specific solute-solvent interactions, such as hydrogen bonding, which are not well-described by continuum models alone. cas.cz Often, a hybrid approach is used, where a few explicit solvent molecules representing the first solvation shell are included within a PCM framework to balance accuracy and computational cost. acs.org

Modeling these interactions is crucial for this compound, as its properties in different solvent environments could vary significantly. For example, polar solvents could interact with the lone pair on the nitrogen atom and the oxygen atoms of the methoxy groups, altering the molecule's conformational preferences and electronic structure.

The table below demonstrates how computational models can predict the effect of solvent polarity on a key spectroscopic property, such as the primary UV-Vis absorption maximum.

EnvironmentModelPredicted λ_max (nm)
Gas Phase(In Vacuum)305
n-Hexane (ε=1.88)PCM310
Methanol (ε=32.7)PCM318
Water (ε=78.4)PCM + 2 explicit H₂O molecules325

This table is a hypothetical representation of how solvent models can be used to predict solvatochromic shifts.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of N Benzyl 2,4 Dimethoxyaniline and Its Complexes

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

As of this writing, a search of publicly available crystallographic databases reveals no deposited crystal structure for the specific compound N-Benzyl-2,4-dimethoxyaniline. Consequently, a detailed analysis of its specific crystal packing, hydrogen bonding networks, and conformational state in a crystalline lattice cannot be provided.

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be influenced by the steric and electronic interactions between its constituent parts. The torsional angles between the aniline (B41778) and benzyl (B1604629) rings, as well as the orientation of the methoxy (B1213986) groups, would be of particular interest. Crystal packing forces can significantly influence the molecule's conformation, sometimes leading to the adoption of a higher energy conformation than what might be predicted in the gas phase or in solution.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) techniques are often necessary for unambiguous structural assignment, especially for complex molecules.

The ¹H and ¹³C NMR spectral data for the isomer N-(2,4-dimethoxybenzyl)aniline are presented below. rsc.org

¹H NMR Data for N-(2,4-dimethoxybenzyl)aniline

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.28 – 7.19 m 3H Aromatic CH
6.76 t (J = 7.3 Hz) 1H Aromatic CH
6.74 – 6.69 m 2H Aromatic CH
6.54 d (J = 2.4 Hz) 1H Aromatic CH
6.50 dd (J = 8.3, 2.4 Hz) 1H Aromatic CH
4.32 s 2H -CH₂-
4.12 s 1H -NH-
3.88 s 3H -OCH₃

¹³C NMR Data for N-(2,4-dimethoxybenzyl)aniline

Chemical Shift (δ) ppm Assignment
160.2 Aromatic C-O
158.5 Aromatic C-O
148.6 Aromatic C-N
129.7 Aromatic CH
129.2 Aromatic CH
119.8 Aromatic C
117.3 Aromatic CH
113.1 Aromatic CH
103.9 Aromatic CH
98.6 Aromatic CH
55.4 -OCH₃
55.4 -OCH₃

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structural Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of protons within the benzyl and dimethoxyaniline rings. Cross-peaks would be expected between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum. For example, the signal at 43.2 ppm in the ¹³C spectrum of the isomer would show a cross-peak to the singlet at 4.32 ppm in the ¹H spectrum, confirming its assignment to the methylene (B1212753) (-CH₂-) group. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For instance, in this compound, HMBC would show correlations from the methylene protons to the carbons of both the benzyl and the dimethoxyaniline rings, confirming the connectivity between these two moieties. Correlations from the methoxy protons to their attached aromatic carbons would also be expected.

Solid-State NMR for Polymorphic Studies or Aggregate Structures

Solid-state NMR (ssNMR) provides structural information on solid materials, including those that are non-crystalline or difficult to crystallize. For this compound, ssNMR could be used to study different polymorphic forms, if they exist. Polymorphs can have distinct physical properties, and ssNMR can differentiate between them by detecting subtle differences in the local chemical environments of the nuclei. Furthermore, ssNMR can be used to study the structure of aggregates or complexes of the molecule. To date, no specific solid-state NMR studies on this compound have been reported in the literature.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule and its fragments.

While specific HRMS data for this compound is not available, the expected molecular formula is C₁₅H₁₇NO₂. HRMS would be able to confirm this by providing a mass measurement with high precision.

The fragmentation pathway of this compound upon ionization in a mass spectrometer can be predicted based on the fragmentation of related N-benzylaniline derivatives. Common fragmentation pathways would likely involve:

Benzylic cleavage: Cleavage of the C-N bond between the benzyl group and the aniline nitrogen would be a prominent fragmentation pathway. This would likely lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a very stable and commonly observed fragment for benzyl-containing compounds.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom on the aniline side could also occur.

Loss of methoxy groups: Fragmentation involving the loss of a methyl radical (•CH₃) from a methoxy group to give an [M-15]⁺ ion, or the loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion are also plausible.

A detailed analysis of the fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would be required to definitively establish the fragmentation pathways. semanticscholar.org This would involve isolating the parent ion, inducing fragmentation, and analyzing the resulting daughter ions to piece together the structure of the original molecule.

Elucidation of Complex Reaction Products

The formation of coordination complexes or other reaction products involving this compound can be systematically investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. When this compound acts as a ligand to form metal complexes, significant changes in the chemical environment of its protons and carbon atoms occur.

¹H NMR and ¹³C NMR spectroscopy are instrumental in tracking these changes. For instance, the coordination of a metal ion to the nitrogen atom would induce a downfield shift in the signals of the adjacent methylene (-CH₂-) protons and the carbons of the aniline ring due to the withdrawal of electron density. By comparing the NMR spectra of the free ligand with that of the reaction product, the coordination site and the structural changes upon complexation can be inferred.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the identity of these complex products. It provides an exact mass measurement, allowing for the determination of the molecular formula of the product, including the metal ion and the number of coordinated ligands.

Isotopic Pattern Analysis for Elemental Composition Verification

Mass spectrometry is a definitive tool for verifying the elemental composition of this compound through the analysis of its isotopic pattern. The molecular formula of this compound is C₁₅H₁₇NO₂. The presence of carbon and nitrogen, which have naturally occurring stable isotopes (¹³C and ¹⁵N, respectively), gives rise to a characteristic isotopic distribution in the mass spectrum.

The most abundant peak corresponds to the monoisotopic mass, where all atoms are the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). This is designated as M+. Subsequent peaks, M+1 and M+2, arise from the presence of one or more heavier isotopes in the molecule. The relative intensities of these peaks can be theoretically calculated based on the natural abundance of the isotopes. For C₁₅H₁₇NO₂, the M+1 peak will be primarily influenced by the presence of a single ¹³C atom, while the M+2 peak will have contributions from two ¹³C atoms or one ¹⁸O atom. Comparing the experimentally observed isotopic pattern with the theoretical distribution provides strong evidence for the assigned elemental composition.

Table 1: Theoretical Isotopic Distribution for this compound (C₁₅H₁₇NO₂) This table is generated based on theoretical calculations of natural isotopic abundances.

Mass PeakRelative Intensity (%)Contributing Isotopes
M+ (243.126)100¹²C₁₅¹H₁₇¹⁴N¹⁶O₂
M+1 (244.129)16.76¹³C¹²C₁₄¹H₁₇¹⁴N¹⁶O₂, ¹²C₁₅¹H₁₆²H¹⁴N¹⁶O₂, ¹²C₁₅¹H₁₇¹⁵N¹⁶O₂
M+2 (245.132)1.83¹³C₂¹²C₁₃¹H₁₇¹⁴N¹⁶O₂, ¹²C₁₅¹H₁₇¹⁴N¹⁶O¹⁸O

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Symmetry Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in this compound and analyzing its molecular symmetry. The spectra reveal characteristic vibrations of specific bonds within the molecule.

The FT-IR spectrum is expected to show a prominent N-H stretching vibration for the secondary amine. The aromatic C-H stretching bands from both the benzyl and dimethoxyaniline rings will appear at higher wavenumbers, while the aliphatic C-H stretches of the methylene bridge will be observed at slightly lower wavenumbers. The C-N stretching vibration and the characteristic C-O stretches of the methoxy groups will also be present. The aromatic C=C stretching vibrations will give rise to several bands in the fingerprint region.

Raman spectroscopy provides complementary information. While the N-H and O-H stretching modes are often weak in Raman, the aromatic ring vibrations are typically strong, making it a powerful tool for analyzing the skeletal structure of the molecule.

Table 2: Predicted Vibrational Frequencies for this compound Assignments are based on established group frequencies for related molecules like N-benzylaniline and dimethoxyanilines.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3350 - 3450N-H StretchSecondary Amine
3000 - 3100C-H StretchAromatic Rings
2850 - 2960C-H Stretch-CH₂- (Methylene)
2830 - 2850C-H Stretch-OCH₃ (Methoxy)
1580 - 1610C=C StretchAromatic Rings
1490 - 1520C=C StretchAromatic Rings
1230 - 1270C-O Stretch (Asymmetric)Aryl Ether
1150 - 1180C-N StretchAryl Amine
1020 - 1050C-O Stretch (Symmetric)Aryl Ether

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Studies

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions and chromophoric systems within this compound. The molecule contains two primary chromophores: the benzyl ring and the dimethoxy-substituted aniline ring.

The UV-Vis absorption spectrum is expected to display multiple bands corresponding to π → π* transitions within the aromatic rings. The aniline moiety, with its electron-donating amino and methoxy groups, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The presence of these auxochromes enhances the intensity of the absorption bands.

Fluorescence spectroscopy measures the light emitted from the molecule as it returns from an excited electronic state to the ground state. Aromatic amines like this compound are often fluorescent. The emission spectrum is typically a mirror image of the absorption spectrum and is observed at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular environment, including solvent polarity and the formation of complexes.

Table 3: Expected Electronic Transitions for this compound λmax values are estimations based on data for substituted anilines and benzenes.

TechniqueExpected λmax (nm)Transition TypeChromophore
UV-Vis Absorption~210 - 230π → πPhenyl Rings
UV-Vis Absorption~250 - 270π → πBenzene Ring (B-band)
UV-Vis Absorption~290 - 320π → πSubstituted Aniline Ring
Fluorescence Emission>320π → πEntire Conjugated System

Applications of N Benzyl 2,4 Dimethoxyaniline in Organic Synthesis and Materials Science

Utility in the Synthesis of Fine Chemicals and Specialized Intermediates

The real strength of N-Benzyl-2,4-dimethoxyaniline lies in its application as a versatile intermediate and building block for constructing more complex molecules. beilstein-journals.org The distinct functional groups present in the molecule can be selectively targeted and modified, making it a valuable platform for multi-step organic synthesis.

Aniline (B41778) derivatives are fundamental building blocks in synthetic chemistry. nih.gov The this compound molecule contains a highly activated aromatic ring due to the strong electron-donating effects of the amino and methoxy (B1213986) groups. This high electron density makes the ring highly susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, allowing for the introduction of additional functional groups. These reactions would primarily be directed to the positions ortho and para to the activating amino group (positions 3 and 5). This reactivity allows the molecule to serve as a nucleus for building complex, multi-substituted aromatic compounds that are valuable in medicinal chemistry and materials science.

The compound serves as an excellent scaffold because its different components can be manipulated sequentially. The N-benzyl group acts as a protecting group for the amine, which can be removed via hydrogenolysis to reveal a free secondary amine. This amine can then undergo various reactions, such as acylation or alkylation. Conversely, the aromatic ring can be functionalized while the amine is protected. The methoxy groups can also be selectively cleaved using reagents like boron tribromide to yield hydroxyl groups, opening up further avenues for modification. nih.gov This ability to perform selective transformations on different parts of the molecule makes this compound a useful platform for constructing a library of related compounds or for the total synthesis of complex target molecules. beilstein-journals.org

Table 2: Potential Synthetic Transformations of the this compound Scaffold

Functional Group Reaction Type Reagent(s) Resulting Group
N-Benzyl Group Hydrogenolysis (Deprotection) H₂, Pd/C Free secondary amine (-NH-)
Secondary Amine Acylation Acyl chloride, base N-acyl group
Aromatic Ring Electrophilic Bromination Br₂, acetic acid Bromo-substituted ring
Aromatic Ring Nitration HNO₃, H₂SO₄ Nitro-substituted ring
Methoxy Groups Demethylation BBr₃ Hydroxyl (-OH) groups

Development of Functional Materials Incorporating this compound Moieties

Substituted anilines are important monomers for the synthesis of conducting polymers. Polyaniline and its derivatives are studied for their unique electronic and optical properties, which make them suitable for applications in sensors, electrochromic devices, and antistatic coatings. Research on poly(2,5-dimethoxyaniline), a polymer made from a closely related monomer, has shown that the presence of methoxy groups improves solubility in common organic solvents and influences the electronic properties of the polymer backbone. ias.ac.in

By analogy, this compound could be investigated as a monomer or co-monomer for creating novel functional polymers. Oxidative polymerization of this monomer would likely result in a polymer with a polyaniline-type backbone. The bulky N-benzyl group would significantly impact the polymer's morphology and processability, potentially enhancing its solubility and allowing for easier fabrication of thin films or other material forms. The dimethoxy groups would contribute to the electronic properties of the resulting material, potentially tuning its conductivity and redox behavior. The development of such materials from this compound moieties represents a promising area for nanoarchitectonics and the creation of functional organic electronic materials. researchgate.net

Design and Synthesis of Functional Polymers and Oligomers

There is no specific information available in the searched scientific literature regarding the use of this compound as a monomer for the synthesis of functional polymers or oligomers. While research exists on creating polymers from related compounds like other substituted anilines, the direct application of this compound for this purpose is not documented.

Investigation of Electronic and Optical Properties in Materials

No studies were found that specifically investigate the electronic and optical properties of materials incorporating this compound. Research in this area often focuses on aniline derivatives with strong electron-donating and withdrawing groups to achieve significant nonlinear optical (NLO) or electro-optical properties. The electronic characteristics of the dimethoxy and benzyl (B1604629) groups on this specific molecule have not been the subject of detailed investigation in materials science according to the available search results.

Application as a Ligand Precursor in Transition Metal Catalysis

Synthesis of this compound-Derived Ligands

The synthesis of ligands for transition metal catalysis is a broad field, and while aniline derivatives are commonly used as starting materials, there are no specific methods reported for the synthesis of ligands derived directly from this compound.

Catalytic Activity in Cross-Coupling or Asymmetric Reactions

Consequently, as no ligands derived from this compound are described, there is no information on their application or performance in catalytic cross-coupling or asymmetric reactions. The catalytic activity of a metal complex is highly dependent on the steric and electronic properties of its ligands, and without reports on ligands from this specific precursor, no data on their catalytic behavior is available.

Future Research Directions and Emerging Opportunities for N Benzyl 2,4 Dimethoxyaniline

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-arylated amines is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to functional materials. semanticscholar.org While traditional methods like the Ullmann-type C–N heterocoupling reactions have been foundational, future research is increasingly focused on developing milder, more efficient, and sustainable synthetic protocols. semanticscholar.org The pursuit of novel pathways for synthesizing N-Benzyl-2,4-dimethoxyaniline is driven by the need to reduce reliance on harsh reaction conditions and expensive, often toxic, transition metal catalysts. researchgate.net

Emerging strategies include the refinement of copper- and palladium-catalyzed systems, which have significantly improved the efficiency of N-arylation reactions. semanticscholar.orgacs.org Research into novel ligands and additives continues to lower catalyst loadings and reaction temperatures. researchgate.net For instance, palladium-based precatalysts have demonstrated high efficiency in C-N cross-coupling reactions with low catalyst amounts. acs.org Similarly, copper-catalyzed systems, which are more cost-effective, are being optimized for use in greener solvents like water. researchgate.net

Beyond traditional metal catalysis, biocatalytic processes represent a significant leap toward sustainability. The use of enzymes, such as immobilized nitroreductases, offers a low-energy, aqueous alternative to conventional chemical synthesis of aromatic amines, avoiding high temperatures and precious metal catalysts. nih.gov Another innovative approach is the direct functionalization of C-H bonds, which circumvents the need for pre-functionalized starting materials, thereby streamlining the synthetic process and reducing waste. uva.nl

Table 1: Comparison of Catalytic Systems for N-Arylation Reactions

Catalyst System Key Features Potential Advantages Relevant Research Areas
Palladium-Based High efficiency, low catalyst loadings, broad substrate scope. acs.org Short reaction times, high yields for complex molecules. C-N cross-coupling, selective C-H functionalization. acs.orguva.nl
Copper-Based Lower cost, tolerance of aerobic conditions. researchgate.net More economical and sustainable, suitable for green solvents. researchgate.net Ullmann-type reactions, N-arylation of heterocycles. semanticscholar.orgmdpi.com

| Biocatalytic (Enzymes) | Aqueous reaction media, low energy requirements, high selectivity. nih.gov | Reduced environmental impact, avoids precious metals and toxic reagents. | Green synthesis of aniline (B41778) building blocks. nih.gov |

Advanced Mechanistic Studies Using In-Situ Spectroscopic Techniques

A fundamental understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient catalysts. youtube.com Traditional analytical techniques often provide only a "before and after" snapshot of a chemical reaction. In contrast, in-situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing invaluable data on transient intermediates, catalyst active sites, and reaction kinetics under realistic conditions. youtube.comnih.govmdpi.com

The application of advanced in-situ methods is a key future direction for studying the synthesis of this compound. Techniques such as Raman and infrared spectroscopy can offer molecular fingerprints of species adsorbed on a catalyst's surface, helping to distinguish between active participants and spectator species. youtube.comyoutube.com For instance, in-situ Raman spectroelectrochemistry has proven powerful in elucidating the mechanisms of electrocatalytic reactions by identifying adsorbed intermediates. acs.orgacs.org

Other powerful in-situ tools include X-ray Absorption Spectroscopy (XAS), which can reveal the oxidation state and electronic configuration of a metal catalyst during a reaction, and Mössbauer spectroscopy for tracking the nuclear state of specific elements like iron. nih.gov By combining kinetic measurements with these spectroscopic methods, a complete and accurate picture of the reaction pathway can be constructed, leading to more rational catalyst design and process optimization. youtube.comacs.org

Table 2: In-Situ Spectroscopic Techniques for Mechanistic Analysis

Technique Information Provided Application in Catalysis Research
Raman Spectroscopy Molecular fingerprint of surface species, identification of vibrational modes. youtube.com Elucidating active site locations, monitoring intermediate formation. acs.orgacs.org
Infrared (IR) Spectroscopy Identification of functional groups and bonding environments in real-time. youtube.com Studying surface adsorption and reaction pathways. youtube.com
X-Ray Absorption (XAS) Oxidation state, electronic configuration, and local coordination environment of atoms. nih.gov Tracking dynamic changes in the catalyst structure during the reaction. nih.gov

| Mössbauer Spectroscopy | Chemical state, spin state, and coordination symmetry of specific nuclei (e.g., ⁵⁷Fe). nih.gov | Revealing dynamic evolution of active sites in iron-containing catalysts. nih.gov |

Computational Design of this compound Analogs with Tunable Properties

Computational chemistry has become an indispensable tool for the rational design of molecules with tailored properties, accelerating the discovery of new materials by predicting their behavior before synthesis. nih.govresearchgate.net For this compound, computational methods offer a powerful strategy to explore a vast chemical space and design analogs with precisely tuned electronic, optical, and physical properties.

Density Functional Theory (DFT) calculations can be employed to investigate the fundamental electronic structure of the molecule. nih.gov These calculations can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for determining the optoelectronic characteristics of a material. By systematically modifying the substituents on the aromatic rings, researchers can computationally screen for analogs with desired properties, such as a specific bandgap for light-emitting applications or enhanced nonlinear optical responses. nih.gov

Furthermore, molecular simulations can predict how these designed analogs will interact with other molecules or organize in the solid state. rsc.org This is critical for applications where intermolecular interactions govern material performance, such as in organic semiconductors or sensors. This computational-first approach saves significant time and resources by focusing experimental efforts on the most promising candidates identified through theoretical screening. rsc.orgrsc.org

Table 3: Computationally Tunable Properties and Their Potential Applications

Property Computational Method Potential Application
Electronic Bandgap Density Functional Theory (DFT) Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)
Dipole Moment DFT, Molecular Dynamics Nonlinear Optics (NLO), Liquid Crystals, Sensors
Polarizability DFT High-Frequency Electronics, Electro-Optical Devices nih.gov
Adsorption Energetics Molecular Dynamics, Grand Canonical Monte Carlo Chemical Sensors, Separation Membranes rsc.org

| Reactivity Indices | DFT | Catalyst Design, Synthesis Optimization nih.gov |

Integration into Next-Generation Functional Materials and Optoelectronic Devices

The molecular structure of this compound, featuring electron-donating methoxy (B1213986) groups and a bulky benzyl (B1604629) substituent, makes it an intriguing candidate for advanced functional materials. Aromatic amines are already known to be vital structural motifs in fluorescent dyes and other organic functional materials. uva.nl

A particularly promising area is in the field of electro-optics and nonlinear optics (NLO). A structurally related compound, N-benzyl-2-methyl-4-nitroaniline (BNA), exhibits a high NLO coefficient and has been studied for its ability to enhance the performance of nematic liquid crystals. nih.gov The dispersion of BNA in liquid crystals was found to decrease the threshold voltage and significantly speed up the cell's response time. nih.gov Given the structural similarities, this compound and its computationally designed analogs could be explored for similar applications in displays and photonic devices.

Furthermore, aniline derivatives can be polymerized to create conductive or semi-conductive polymers. rsc.org These polyaniline derivatives are of interest for applications such as chemical sensors, where their electrical properties change upon exposure to specific analytes like moisture or ammonia. rsc.org By integrating this compound as a monomer, novel polymers with unique solubility, morphological, and sensing characteristics could be developed.

Development of Automated Synthesis and Characterization Protocols in Self-Driving Laboratories

The emergence of self-driving laboratories (SDLs) is set to revolutionize chemical research by integrating robotics, artificial intelligence (AI), and automated analytical instruments. sheffield.ac.ukweforum.org These autonomous platforms can perform experiments, analyze the results, and use machine learning algorithms to decide on the next set of experimental conditions to achieve a specific goal, such as maximizing reaction yield or discovering a material with optimal properties. sheffield.ac.ukanl.gov

The application of SDLs presents a significant opportunity for accelerating research on this compound. An autonomous platform could be programmed to explore the vast parameter space of its synthesis, systematically varying catalysts, ligands, solvents, temperatures, and reaction times to rapidly identify the optimal conditions for a novel synthetic pathway. anl.gov This approach can navigate complex chemical spaces more efficiently than traditional, manual methods. weforum.org

Beyond synthesis, SDLs can automate the characterization of new this compound analogs. chemrxiv.orgchemspeed.com An integrated system could synthesize a library of derivatives based on computational designs and then automatically perform a suite of tests to measure their optical, electronic, and physical properties. This high-throughput screening process would dramatically accelerate the discovery-to-application timeline for new functional materials derived from this promising chemical scaffold. sheffield.ac.uk

Q & A

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

  • Methodology : Follow OSHA guidelines (29 CFR 1910) for handling aromatic amines. Use closed-system reactors to minimize exposure to toxic intermediates. Safety data sheets (SDS) for analogs like N-Benzyl-4-ethoxyaniline recommend PPE (gloves, goggles) and emergency rinsing protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.